Cas no 1955474-98-2 ((4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans)
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidinone, 4-amino-1-methyl-5-(3-pyridinyl)-, hydrochloride (1:2), (4R,5S)-
- (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans
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- MDL: MFCD29047556
- Inchi: 1S/C10H13N3O.ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;/h2-4,6,8,10H,5,11H2,1H3;1H/t8-,10+;/m1./s1
- InChI Key: GZRRYKGTKZGTMY-SCYNACPDSA-N
- SMILES: CN1C(C[C@@H](N)[C@@H]1C1=CN=CC=C1)=O.Cl
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-249691-0.05g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 0.05g |
$205.0 | 2024-06-19 | |
| Enamine | EN300-249691-0.1g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 0.1g |
$306.0 | 2024-06-19 | |
| Enamine | EN300-249691-0.25g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 0.25g |
$438.0 | 2024-06-19 | |
| Enamine | EN300-249691-0.5g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 0.5g |
$691.0 | 2024-06-19 | |
| Enamine | EN300-249691-1.0g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 1.0g |
$884.0 | 2024-06-19 | |
| Enamine | EN300-249691-2.5g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 2.5g |
$1735.0 | 2024-06-19 | |
| Enamine | EN300-249691-5.0g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 5.0g |
$2566.0 | 2024-06-19 | |
| Enamine | EN300-249691-10.0g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride |
1955474-98-2 | 95% | 10.0g |
$3807.0 | 2024-06-19 | |
| Enamine | EN300-249691-1g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans |
1955474-98-2 | 1g |
$884.0 | 2023-09-15 | ||
| Enamine | EN300-249691-5g |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans |
1955474-98-2 | 5g |
$2566.0 | 2023-09-15 |
(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride, trans
Research Brief on (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride (CAS: 1955474-98-2)
The compound (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride (CAS: 1955474-98-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidinone derivative is being investigated for its potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and as a building block for more complex pharmacologically active molecules. Recent studies have focused on its synthesis, stereochemical properties, and biological activity profile.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of this compound via a novel catalytic hydrogenation approach, achieving >99% enantiomeric excess. The researchers highlighted the importance of the trans configuration in maintaining the compound's biological activity, as evidenced by comparative studies with its cis counterpart. The dihydrochloride salt form was found to significantly improve aqueous solubility (up to 50 mg/mL in PBS at pH 7.4) while maintaining stability under physiological conditions.
Pharmacological characterization studies revealed that this compound exhibits moderate blood-brain barrier permeability (Pe = 8.7 × 10^-6 cm/s in the PAMPA-BBB assay) and shows selective binding affinity (Ki = 120 nM) to α4β2 nicotinic acetylcholine receptors. These properties make it a promising scaffold for developing novel treatments for neurodegenerative diseases and cognitive disorders. Current structure-activity relationship (SAR) studies are exploring modifications to the pyridine ring system to enhance receptor subtype selectivity.
In preclinical development, the compound has shown favorable pharmacokinetic properties in rodent models, with oral bioavailability of 65% and a plasma half-life of 4.2 hours. Metabolite identification studies indicate primary hepatic clearance pathways with minimal formation of reactive metabolites. These characteristics suggest a reduced risk of drug-drug interactions and hepatotoxicity, positioning this molecule as an attractive candidate for further optimization.
Ongoing research is investigating the compound's potential as a positron emission tomography (PET) tracer when labeled with fluorine-18. Preliminary results demonstrate good brain uptake and specific binding in non-human primates, suggesting utility in imaging α4β2 nAChR expression patterns in neuropsychiatric disorders. The development of this application could significantly advance our understanding of receptor distribution changes in various disease states.
The compound's safety profile is currently under evaluation in IND-enabling studies. Initial toxicological assessments in two species showed no significant adverse effects at therapeutic dose ranges, with a safety margin >30-fold based on plasma exposure. These findings support the transition to first-in-human clinical trials, anticipated to begin in late 2024 for potential indications in cognitive enhancement and smoking cessation.
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